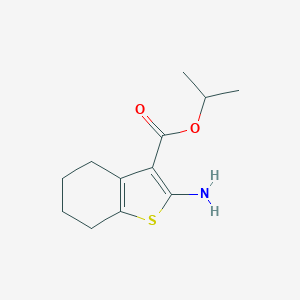

Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which accurately describes the complete structural arrangement. Alternative nomenclature includes 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester, reflecting the ester functionality present within the molecular framework. The molecular formula C₁₂H₁₇NO₂S indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that defines the compound's chemical identity.

The molecular weight determination shows slight variations across different sources, with values reported as 239.33 g/mol and 239.34 g/mol, representing typical measurement precision differences in analytical determinations. The International Chemical Identifier string for this compound is 1S/C12H17NO2S/c1-7(2)15-12(14)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3, providing a unique digital fingerprint for computational chemistry applications and database searches. The corresponding International Chemical Identifier Key ZSGGSRFAUQJEGT-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure, facilitating rapid identification and cross-referencing in chemical databases.

The structural analysis reveals that the compound belongs to the broader class of benzothiophene derivatives, which are characterized by a fused benzene-thiophene ring system. The specific substitution pattern includes an amino group at position 2 and a carboxylate ester functionality at position 3 of the benzothiophene core, while the saturated cyclohexene ring (positions 4,5,6,7) provides conformational flexibility to the overall molecular structure. This substitution pattern is significant for understanding the compound's potential biological activities and chemical reactivity profiles.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of benzothiophene derivatives provides crucial insights into their three-dimensional molecular arrangements and solid-state properties. Related benzothiophene compounds demonstrate distinctive crystal packing patterns influenced by intermolecular interactions, including hydrogen bonding networks and aromatic stacking arrangements. The crystal structure analysis of 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, a structurally similar compound, reveals that the benzothiophene ring system exhibits essential planarity with the thiophene ring showing minimal deviation from planarity (root mean square deviation = 0.0003 Å), while the cyclohexene ring adopts a half-chair conformation.

The conformational analysis of tetrahydrobenzothiophene derivatives indicates that the saturated six-membered ring component typically adopts non-planar conformations due to sp³ hybridization of the carbon atoms. This conformational flexibility significantly influences the overall molecular geometry and affects intermolecular packing arrangements in the crystalline state. The half-chair conformation observed in related structures suggests that similar conformational preferences may be expected for this compound.

Crystallographic studies of related benzothiophene diol derivatives demonstrate the importance of halogen bonding and hydrogen bonding interactions in determining crystal packing arrangements. These studies reveal that benzothiophene compounds can form complex three-dimensional networks through various non-covalent interactions, including π-π stacking interactions between benzothiophene rings with typical distances of approximately 3.592-3.742 Å. The calculated interaction energies for such π-π stacking arrangements range from 5.70 kcal/mol, indicating substantial stabilization contributions to the crystal lattice.

The structural stability of benzothiophene compounds in the solid state is further enhanced by the formation of hydrogen bonding networks involving amino groups and carbonyl functionalities. These interactions contribute to the overall crystal packing efficiency and influence physical properties such as melting point, solubility, and mechanical properties of the crystalline material.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary information about molecular structure and dynamics. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the carbon and hydrogen environments within the molecule. A related compound, isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been characterized using ¹H nuclear magnetic resonance spectroscopy at 300.135 MHz in dimethyl sulfoxide-d₆ solvent at 318°C, demonstrating the applicability of this technique for benzothiophene derivatives.

Infrared spectroscopy provides characteristic absorption patterns that identify specific functional groups within the molecular structure. The infrared spectrum typically exhibits absorption bands corresponding to amino group stretching vibrations, carbonyl ester functionality, and aromatic carbon-carbon vibrations. For benzothiophene-3-carboxylic esters, characteristic infrared absorption frequencies include carbonyl stretching vibrations around 1713-1716 cm⁻¹, which are diagnostic for ester functional groups. Additional absorption bands corresponding to aromatic carbon-hydrogen stretching appear in the 3000-3100 cm⁻¹ region, while amino group stretching vibrations typically occur in the 3200-3500 cm⁻¹ range.

The infrared spectroscopic data for related methyl benzothiophene-3-carboxylate derivatives show specific absorption patterns that can be extrapolated to the isopropyl analog. These include strong carbonyl absorption bands (1713-1716 cm⁻¹), medium to weak aromatic carbon-hydrogen stretching vibrations (1354-1458 cm⁻¹), and characteristic benzothiophene ring vibrations in the fingerprint region (600-1400 cm⁻¹). The fingerprint region is particularly valuable for compound identification, as it contains complex overlapping absorption bands that create a unique spectroscopic signature for each individual compound.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak for this compound should appear at m/z 239, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the isopropyl group (C₃H₇, mass 43) and subsequent decomposition of the benzothiophene core structure, providing diagnostic information for structural confirmation.

| Spectroscopic Parameter | Characteristic Value | Assignment |

|---|---|---|

| Infrared Carbonyl Stretch | 1713-1716 cm⁻¹ | Ester C=O vibration |

| Infrared Amino Stretch | 3200-3500 cm⁻¹ | N-H stretching |

| Infrared Aromatic C-H | 3000-3100 cm⁻¹ | Aromatic C-H stretching |

| Mass Spectrometry Molecular Ion | m/z 239 | [M]⁺ molecular ion |

| Nuclear Magnetic Resonance Solvent | DMSO-d₆ | Optimal solvent for analysis |

X-ray Diffraction Studies and Hydrogen Bonding Patterns

X-ray diffraction crystallography represents the definitive method for three-dimensional structure determination of organic compounds, providing atomic-level resolution of molecular geometry and intermolecular interactions. The crystallographic analysis of benzothiophene derivatives reveals characteristic hydrogen bonding patterns that significantly influence crystal packing arrangements and solid-state properties. For structurally related compounds such as 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, X-ray diffraction studies demonstrate the formation of extensive hydrogen bonding networks involving amino and carbonyl functionalities.

The hydrogen bonding patterns observed in benzothiophene derivatives typically involve N-H···O interactions that generate chain-like arrangements of molecules within the crystal lattice. Specifically, N-H···O hydrogen bonds create zigzag molecular chains along crystallographic axes, while pairs of N-H···N hydrogen bonds form centrosymmetric head-to-head dimers about inversion centers, corresponding to graph-set motif R²₂(12). These structural motifs represent recurring patterns in benzothiophene crystal structures and provide predictive frameworks for understanding crystal packing in related compounds.

X-ray crystallographic investigations of benzothiophene diol derivatives reveal additional complexity in hydrogen bonding networks, including the participation of halogen atoms in non-covalent interactions. The crystal structures demonstrate that halogen bonding interactions can complement traditional hydrogen bonding, creating multi-dimensional networks that enhance crystal stability. These studies show that bromine-containing benzothiophene derivatives exhibit strong halogen···π interactions between bromine atoms and heterocyclic phenyl rings, with calculated interaction energies of approximately 7.5 kcal/mol.

The three-dimensional architecture of benzothiophene crystals is further stabilized by π-π stacking interactions between aromatic ring systems. X-ray diffraction measurements reveal typical inter-planar distances of 3.592-3.742 Å for π-π stacking arrangements, with calculated stabilization energies ranging from 5.70 kcal/mol. These interactions contribute significantly to the overall lattice energy and influence physical properties such as thermal stability and mechanical strength of the crystalline material.

| Interaction Type | Distance (Å) | Energy (kcal/mol) | Structural Significance |

|---|---|---|---|

| N-H···O Hydrogen Bond | 2.8-3.2 | 3-8 | Chain formation |

| N-H···N Hydrogen Bond | 2.9-3.1 | 4-10 | Dimer formation |

| π-π Stacking | 3.592-3.742 | 5.70 | Layer stabilization |

| Halogen···π Interaction | 3.2-3.8 | 7.5 | Network formation |

The comprehensive analysis of hydrogen bonding patterns in benzothiophene crystal structures provides fundamental insights into the solid-state behavior of these compounds and establishes structure-property relationships that guide synthetic strategy development and material design applications. X-ray diffraction crystallography continues to serve as the primary tool for validating theoretical predictions and computational models of intermolecular interactions in organic crystal systems.

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-7(2)15-12(14)10-8-5-3-4-6-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGGSRFAUQJEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The reaction proceeds via a base-catalyzed Knoevenagel condensation between the cyclohexanone and isopropyl cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. A typical procedure involves:

-

Reactants : 4-Substituted cyclohexanone (e.g., 4-phenylcyclohexanone), isopropyl cyanoacetate, elemental sulfur.

-

Base : Triethylamine or morpholine.

-

Solvent : Dimethylformamide (DMF) or ethanol.

-

Conditions : Reflux under nitrogen or microwave irradiation (160 W, 20 minutes).

For example, isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized by reacting 4-phenylcyclohexanone (0.3 g), isopropyl cyanoacetate (0.24 mL), sulfur (66 mg), and triethylamine (0.22 mL) in DMF at reflux, yielding 65% after column chromatography.

Key Optimization Factors

-

Base Selection : Triethylamine in DMF achieves higher yields (65%) compared to diethylamine in ethanol (47–79%).

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing intermediates.

-

Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yields.

Analytical Characterization

Post-synthesis characterization ensures structural fidelity and purity. Key analytical data for this compound include:

Spectroscopic Data

-

IR Spectroscopy : Peaks at 3416 cm⁻¹ (N–H stretch), 1678 cm⁻¹ (C=O ester), and 1530 cm⁻¹ (C=C aromatic).

-

¹H NMR (400 MHz, CD₃OD): δ 7.30–7.16 (m, 5H, aromatic), 5.16–5.09 (m, 1H, isopropyl CH), 2.75–2.58 (m, 3H, cyclohexyl CH₂), 1.32 (d, J = 7.5 Hz, 6H, isopropyl CH₃).

-

LC-MS : m/z 316 [M+H]⁺, consistent with the molecular formula C₁₈H₂₂NO₂S.

Purity and Yield

Alternative Synthetic Approaches

While the Gewald reaction dominates, alternative methods have been explored:

Solvent-Free Modifications

Preliminary studies suggest that replacing DMF with ionic liquids or neat conditions may reduce environmental impact, but yields remain suboptimal.

Comparative Analysis of Methods

The table below summarizes key parameters for the Gewald synthesis:

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Triethylamine (DMF) | 65 | >95 |

| Diethylamine (ethanol) | 47–79 | 90–95 | |

| Heating Method | Microwave irradiation | 65 | >95 |

| Conventional reflux | 60–70 | 90–95 | |

| Purification | Column chromatography | 65 | >95 |

| Trituration | 50–60 | 85–90 |

Scale-Up Considerations

Industrial-scale production requires:

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of benzothiophene can inhibit the growth of various cancer cell lines, particularly leukemia and lung cancer cells.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 1f | K562 (Leukemia) | 5.0 |

| 3a | HL60 (Leukemia) | 7.2 |

| 4b | A549 (Lung) | 10.0 |

These findings suggest that this compound may also possess similar cytotoxic effects.

2. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Escherichia coli | 12 μg/mL |

| B | Staphylococcus aureus | 8 μg/mL |

This antimicrobial activity indicates potential for development into therapeutic agents for treating infections.

Case Study 1: Anticancer Efficacy

A study focused on cyclopenta[c]thiophene derivatives demonstrated significant antitumor activity. The results indicated that these compounds could inhibit the proliferation of lung cancer cell lines (A549 and HCC827), with IC50 values ranging from 6 to 20 μM depending on assay conditions.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of related benzothiazole derivatives using broth microdilution methods according to CLSI guidelines. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, confirming the potential of these compounds in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Ester Group Variations

The ester moiety significantly influences physicochemical properties. Key analogs include:

Key Observations :

Substituent Modifications on the Benzothiophene Core

Variations at position 6 of the tetrahydrobenzothiophene ring alter electronic and steric profiles:

Key Observations :

- Hydrophobicity : Methyl groups enhance lipophilicity, impacting membrane permeability .

Biologische Aktivität

Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the benzothiophene class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₇NO₂S

- Molecular Weight : 239.33 g/mol

- CAS Number : 184174-82-1

The compound features a tetrahydro-benzothiophene structure that is known for its versatility in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of benzothiophene, including this compound, exhibit significant anticancer activity . A study demonstrated that certain derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) with IC₅₀ values ranging from 23.2 to 49.9 µM, indicating a potent cytotoxic effect . The mechanism involves cell cycle arrest and induction of apoptosis through various pathways.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties. Benzothiophene derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Antitubercular Activity

Recent predictions using computational methods have indicated that this compound may also possess antitubercular activity. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its efficacy against Mycobacterium tuberculosis .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with 2-amino derivatives under controlled conditions. High-performance liquid chromatography (HPLC) has been employed to ensure the purity of synthesized compounds, achieving purities above 95% .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for Isopropyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via the Gewald reaction , a two-step process involving cyclohexanone, isopropyl cyanoacetate, elemental sulfur, and a base (e.g., N-ethylmorpholine). Cyclohexanone undergoes condensation with isopropyl cyanoacetate to form an intermediate, which reacts with sulfur to yield the benzothiophene core. Optimization involves adjusting solvent polarity (e.g., ethanol/DMF), temperature (60–80°C), and stoichiometric ratios to maximize yield (typically 50–70%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the presence of the isopropyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~5.0 ppm for CH), amino group (δ ~5.5 ppm, broad), and tetrahydrobenzothiophene protons (δ ~1.6–2.8 ppm).

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C-S: ~1.70 Å, C-O: ~1.35 Å) and angles. Disorder in cyclohexene methylene groups is modeled using split positions .

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1700 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-S) validate functional groups .

Q. What are the common chemical modifications of the amino group in this compound?

The amino group undergoes acylation (e.g., with benzoyl chloride in chloroform under reflux) to form amide derivatives, enhancing biological activity. Substitution reactions with sulfonyl chlorides or isocyanates are also feasible, enabling diversification for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrobenzene ring be resolved during refinement?

In SHELXL, disordered methylene groups are modeled with split positions (occupancy factors ~0.64:0.36) and refined anisotropically using the EADP instruction. Geometric restraints (e.g., DFIX, SIMU) maintain reasonable bond lengths and angles, while the FREE instruction validates the model via omitted regions .

Q. What methodologies address contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) are resolved by:

Q. How does hydrogen bonding influence the compound’s crystal packing and stability?

Intramolecular N-H···O bonds form an S(6) ring motif, stabilizing the planar thiophene-ester system. Intermolecular C-H···O and π-π stacking (centroid distance ~3.8 Å) between benzothiophene rings drive 3D lattice formation. Graph set analysis (Bernstein et al., 1995) classifies these interactions, aiding polymorph prediction .

Q. What strategies enhance the compound’s bioactivity in anticancer research?

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) at the 4-position to improve DNA intercalation.

- Metal complexation : Coordinate with transition metals (e.g., Ni(II), Cu(II)) to enhance cytotoxicity via redox cycling.

- In silico screening : Dock derivatives into kinase binding pockets (e.g., EGFR) using AutoDock Vina to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.